(3S)-3-(benzylamino)piperidin-2-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3S)-3-(benzylamino)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15)/t11-/m0/s1 |
InChI Key |
SOCKNRAACONBPT-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(=O)NC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Quaternary Ammonium Salt Intermediate
A detailed synthetic route for related benzylaminopiperidine derivatives, specifically trans-3-methyl-5-benzylaminopiperidine , provides insights applicable to the preparation of (3S)-3-(benzylamino)piperidin-2-one. The process involves:
Step 1: Formation of Quaternary Ammonium Salt
Starting from 3-methyl-5-hydroxypyridine, reaction with benzyl halide in an organic solvent (toluene or xylene) under reflux produces a quaternary ammonium salt intermediate.
Step 2: Catalytic Hydrogenation
The quaternary salt undergoes catalytic hydrogenation in an alcohol solvent (methanol, ethanol, or isopropanol) using Pd-C or Ru-C catalysts at 80–120 °C to yield cis-3-methyl-5-hydroxypiperidine.
Step 3: Sulfonylation
The hydroxypiperidine is reacted with sulfonylating agents (methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of triethylamine and 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane at room temperature, forming sulfonic acid esters.
Step 4: Nucleophilic Substitution
The sulfonic acid ester undergoes nucleophilic substitution with benzylamine at 160–200 °C to form trans-3-methyl-5-benzylamino-1-sulfonylpiperidine.
Step 5: Hydrolysis
Finally, sulfonamide hydrolysis under acidic conditions (acetic acid and concentrated HCl) at 90–120 °C, followed by basification and extraction, yields the racemic trans-3-methyl-5-benzylaminopiperidine.
This method, while developed for a methyl-substituted derivative, provides a robust framework for synthesizing benzylaminopiperidin-2-one analogs with high yields and stereoselectivity. The reaction conditions and reagents can be adapted to target the (3S)-enantiomer specifically through chiral resolution or asymmetric catalysis in subsequent steps.
Asymmetric Catalytic Synthesis Using Organocatalysis and Domino Reactions
Recent advances have introduced asymmetric catalytic methods enabling enantioselective synthesis of C3-substituted piperidin-2-ones, including benzylamino derivatives:
A one-pot catalytic sequence involves:
Knoevenagel condensation of aromatic aldehydes with phenylsulfonylacetonitrile catalyzed by quinine-derived urea (eQNU).
Asymmetric epoxidation of the resulting electron-poor alkenes using cumyl hydroperoxide (CHP).
Domino ring-opening cyclization (DROC) with 1,2-ethylenediamine or 2-benzylamino ethanol to form chiral piperazin-2-ones or morpholin-2-ones.
This method achieves high enantiomeric excess (up to 99% ee) and good yields (up to 96%) for C3-substituted heterocycles.
Although primarily demonstrated for piperazin-2-ones and morpholin-2-ones, the approach is adaptable to synthesize (3S)-3-(benzylamino)piperidin-2-one by using appropriate amines and aldehydes.
The reaction conditions are mild (room temperature to 50 °C), and the process is scalable.
Table 1: Representative Results of One-Pot Asymmetric Synthesis of C3-Substituted Piperazin-2-ones
| Entry | Aldehyde Substituent | Amine Used | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Halogen (e.g., Cl) | N,N'-dibenzylethylenediamine | 85 | 96 |
| 2 | Methoxy | Ethylenediamine | 78 | 99 |
| 3 | Cyano | N,N'-dibenzylethylenediamine | 82 | 94 |
This catalytic asymmetric method represents a significant advancement toward efficient preparation of chiral benzylamino-substituted piperidinones.
Alternative Synthetic Routes Involving Benzylamine Substitution
Other synthetic strategies involve direct substitution reactions of benzylamine on activated piperidin-2-one intermediates:
For example, benzylamine reacts with sulfonate esters of hydroxypiperidines under elevated temperatures (160–200 °C) to yield benzylamino-substituted piperidinones.
The reaction typically proceeds via nucleophilic substitution on a good leaving group (e.g., mesylate or tosylate).
Purification involves column chromatography and recrystallization to isolate the desired stereoisomer.
Catalytic hydrogenation steps may be employed to reduce intermediates and set stereochemistry.
These methods provide flexibility in modifying substituents and controlling stereochemistry through choice of starting materials and reaction conditions.
Summary Table of Preparation Methods
Detailed Research Outcomes and Notes
The multi-step method from patent CN107021916B demonstrates a practical approach to synthesizing racemic benzylaminopiperidines with good yields and scalability. The use of catalytic hydrogenation and sulfonylation steps allows for functional group manipulation and intermediate purification. However, the process requires careful control of reaction conditions and purification steps to obtain high purity products.
The asymmetric catalytic method reported in The Journal of Organic Chemistry (2023) offers a breakthrough in enantioselective synthesis, achieving high enantiomeric excess without the need for chiral auxiliaries or resolution. This method's mild conditions and one-pot nature improve efficiency and reduce waste, making it highly attractive for pharmaceutical synthesis.
Reaction monitoring by TLC, HPLC on chiral stationary phases, and spectroscopic methods (NMR, MS) are standard for confirming product identity, purity, and stereochemistry in these syntheses.
The choice of solvents (toluene, dichloromethane, alcohols), catalysts (Pd-C, Ru-C, organocatalysts), and bases (triethylamine, DMAP) critically influences reaction rates and selectivity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3S)-3-(benzylamino)piperidin-2-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The compound's structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzylamino Group : A substituent that enhances the compound's interaction with biological targets.
- Carbonyl Group : Positioned at the second carbon of the piperidine ring, influencing reactivity.
Research indicates that (3S)-3-(benzylamino)piperidin-2-one exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary investigations suggest that (3S)-3-(benzylamino)piperidin-2-one can inhibit cancer cell proliferation through specific mechanisms involving receptor interactions .
- Neuropharmacological Effects : The compound has been evaluated for its potential in treating neuropsychiatric disorders. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Synthetic Routes
Several synthetic methods have been developed for producing (3S)-3-(benzylamino)piperidin-2-one. Common approaches include:
- Direct Amination : Utilizing benzylamine in the presence of suitable catalysts to form the desired piperidine derivative.
- Carbonyl Addition Reactions : Employing carbonyl compounds to facilitate the formation of the piperidine ring structure .
Anxiety Disorders
A study involving rodent models demonstrated that administration of (3S)-3-(benzylamino)piperidin-2-one led to reduced anxiety-like behaviors in elevated plus-maze tests. The observed effects were attributed to increased serotonin levels in the brain, suggesting its potential as an anxiolytic agent .
Depression Models
In forced swim tests, this compound exhibited antidepressant-like effects, indicating its promise as a candidate for further development in treating depression .
Neuropharmacological Studies
The interaction of (3S)-3-(benzylamino)piperidin-2-one with neurotransmitter systems was assessed through binding assays and behavioral tests, revealing promising results for its use in neuropsychiatric treatments .
Mechanism of Action
The mechanism of action of Benzyl (S)-2-oxopiperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (3S)-3-(benzylamino)piperidin-2-one and related compounds:
Key Comparisons
Core Structure: The lactam ring in (3S)-3-(benzylamino)piperidin-2-one provides conformational stability compared to linear esters (e.g., 3c, 5a) or thiophene derivatives (3s). This rigidity may enhance binding specificity in drug design. Sulfonamide-containing piperidines (e.g., ) exhibit improved aqueous solubility but reduced membrane permeability compared to the benzylamino-lactam.
Stereochemical Complexity: (3S)-3-(Benzylamino)piperidin-2-one shares a chiral center with 5a and 5b , but its stereochemistry is fixed at the 3-position, whereas 5a has additional α-methylbenzyl-induced stereoisomerism.
Synthetic Routes :
- The target compound’s synthesis likely involves reductive amination or cyclization, contrasting with ester derivatives (e.g., 3c, 5a), which are synthesized via Michael addition or nucleophilic substitution .
- Thiophene-based analogs (3s) require cross-coupling reactions (e.g., Suzuki-Miyaura) , highlighting divergent synthetic strategies for heterocyclic systems.
Functional Applications: Esters (3c, 5a) serve as precursors for amino acid derivatives, while the sulfonamide analog () is used in enzyme inhibition.
Research Findings and Data
Spectroscopic Comparison
- NMR Shifts: The benzylamino group in (3S)-3-(benzylamino)piperidin-2-one is expected to show aromatic proton signals near δ 7.2–7.4 ppm (similar to 3c ). Piperidin-2-one’s carbonyl carbon resonates at δ ~170 ppm in ¹³C-NMR, distinct from ester carbonyls (δ 165–170 ppm in 3c) .
Thermal Stability :
- Lactams generally exhibit higher thermal stability (decomposition >200°C) compared to esters (e.g., 3c, stable up to 150°C) due to ring strain and hydrogen bonding .
Q & A
Q. What are the recommended synthetic routes and characterization methods for (3S)-3-(benzylamino)piperidin-2-one?
The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, to introduce the benzylamino group at the 3S position of the piperidin-2-one scaffold. Key steps include:
- Stereochemical control : Use chiral auxiliaries or enantioselective catalysis to ensure the (3S) configuration .
- Reaction optimization : Control temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometry to maximize yield (≥70%) and purity (≥95%) .
- Characterization : Confirm structure via / NMR (e.g., δ 4.2–4.5 ppm for benzyl protons), high-resolution mass spectrometry (HRMS), and chiral HPLC (>99% enantiomeric excess) .
Q. What biological targets or pathways are associated with (3S)-3-(benzylamino)piperidin-2-one?
While direct data on this compound is limited, structurally related piperidin-2-one derivatives show activity against:
- Enzymes : Cyclooxygenase (COX) isoforms (IC ~1–10 µM) and kinases (e.g., JAK3, IC ~50 nM) via competitive inhibition .
- Receptor interactions : GPCRs (e.g., serotonin receptors) through hydrophobic and hydrogen-bonding interactions with the benzylamino group .
- Assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ for kinases) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during scale-up synthesis?
- Chiral resolution : Employ dynamic kinetic resolution with palladium catalysts or enzymatic methods (e.g., lipases) to preserve the (3S) configuration .
- Process analytical technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect racemization .
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (e.g., PDB ID: 5QCH for analogous ligands) .
Q. How should contradictory biological activity data be resolved?
- Orthogonal assays : Validate COX inhibition using both ELISA (IC data) and SPR (binding kinetics) to rule out assay-specific artifacts .
- Structural analogs : Compare activity with derivatives lacking the benzyl group (e.g., 3-methylpiperidin-2-one) to isolate pharmacophore contributions (Table 1) .
Table 1 : Comparative Activity of Piperidin-2-one Derivatives
| Compound | Target (IC) | Key Structural Feature |
|---|---|---|
| (3S)-3-(Benzylamino) | COX-2 (2.3 µM) | Benzylamino group |
| 3-Methylpiperidin-2-one | COX-2 (>50 µM) | Methyl substituent |
| (3R)-3-Benzylamino | COX-2 (12.7 µM) | R-configuration |
Q. What computational strategies predict structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR), focusing on the benzylamino group’s π-π stacking with Tyr385 .
- Molecular dynamics (MD) : Simulate ligand stability in solvent (e.g., water/octanol) to predict logP and blood-brain barrier permeability .
Q. How are metabolic pathways and stability evaluated?
- Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Key findings:
- Oxidative metabolism : CYP3A4-mediated N-debenzylation (t ~45 min) .
- Stability : Protect against light and moisture to prevent degradation (e.g., store under nitrogen at -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
